molecular formula C7H11N3 B062327 N3-ethylpyridine-2,3-diamine CAS No. 193070-18-7

N3-ethylpyridine-2,3-diamine

Cat. No.: B062327
CAS No.: 193070-18-7
M. Wt: 137.18 g/mol
InChI Key: LMEZAGSGOJBIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N3-ethylpyridine-2,3-diamine: is a chemical compound with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N3-ethylpyridine-2,3-diamine typically involves the reaction of pyridine derivatives with ethylamine under controlled conditions. One common method includes the nitration of pyridine followed by reduction and subsequent alkylation with ethylamine . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions: N3-ethylpyridine-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include nitro derivatives, amines, and substituted pyridines .

Scientific Research Applications

N3-ethylpyridine-2,3-diamine is extensively used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of N3-ethylpyridine-2,3-diamine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The compound’s effects are mediated through its binding to active sites on proteins, altering their function and activity .

Comparison with Similar Compounds

Uniqueness: N3-ethylpyridine-2,3-diamine is unique due to its specific ethyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-N-ethylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-9-6-4-3-5-10-7(6)8/h3-5,9H,2H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEZAGSGOJBIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-ethylamino-2-nitro-pyridine (400 mg), 10% palladium on carbon (40 mg) and 1:1 ethyl acetate:methanol (30 mL) were placed in a Parr apparatus under hydrogen (50 psi) for 50 min. The mixture was filtered through Celite, concentrated, and the product triturated with hexane to give 2-Amino-3-ethylaminopyridine as a brown solid. More material was recovered from the filtrate. 1H NMR (CDCl3): δ 7.59 (d, J=4.94 Hz, 1H), 6.81 (d, J=6.32 Hz, 1H), 6.71 (dd, J=4.94, 7.69 Hz, 1H), 3.12 (q, J=7.14 Hz, 2h), 1.31 (t, J=7.14 Hz, 3H).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

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